4,5,6,6,6-Pentafluorohexa-1,4-diene
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Overview
Description
4,5,6,6,6-Pentafluorohexa-1,4-diene is a fluorinated diene compound characterized by the presence of five fluorine atoms attached to a hexadiene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,6,6-Pentafluorohexa-1,4-diene typically involves the fluorination of hexadiene precursors. One common method includes the use of selective fluorinating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and advanced fluorination techniques can enhance yield and selectivity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,6,6-Pentafluorohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often facilitated by strong nucleophiles and appropriate solvents.
Common Reagents and Conditions:
Electrophiles: HBr, HCl, and other halogen acids for addition reactions.
Nucleophiles: Organometallic reagents, such as Grignard reagents, for substitution reactions.
Conditions: Low temperatures for kinetic control and higher temperatures for thermodynamic control in addition reactions.
Major Products: The major products of these reactions include various halogenated and substituted hexadiene derivatives, which can be further utilized in organic synthesis and material applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5,6,6,6-Pentafluorohexa-1,4-diene in chemical reactions involves the interaction of its fluorinated double bonds with various reagents. The presence of electron-withdrawing fluorine atoms influences the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,1,1,2,3-Pentafluorohexa-2,5-diene: Another fluorinated diene with similar reactivity but different substitution patterns.
Fluorinated Triphenylenes: Compounds with fluorine atoms attached to aromatic cores, used in liquid crystal applications.
Uniqueness: 4,5,6,6,6-Pentafluorohexa-1,4-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo selective addition and substitution reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,5,6,6,6-pentafluorohexa-1,4-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHISQINKOYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409313 |
Source
|
Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-22-9 |
Source
|
Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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